molecular formula C11H15N3O2 B11790402 Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate

Cat. No.: B11790402
M. Wt: 221.26 g/mol
InChI Key: ITOCXDICOWGDQY-UHFFFAOYSA-N
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Description

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and contains a pyrrolidine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyrrolidine and subsequent functionalizationThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted nicotinates .

Scientific Research Applications

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is unique due to the presence of the amino group on the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where such functionality is required .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 6-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)8-2-3-10(13-6-8)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3

InChI Key

ITOCXDICOWGDQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCC(C2)N

Origin of Product

United States

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